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molecular formula C8H10N4O2 B8584869 1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one CAS No. 62254-75-5

1-{[(5-Methyl-1,2-oxazol-3-yl)methylidene]amino}imidazolidin-2-one

Cat. No. B8584869
M. Wt: 194.19 g/mol
InChI Key: QCRIBMQRLRTVAT-UHFFFAOYSA-N
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Patent
US04147693

Procedure details

14.0 pts. by wt. of 5-methyl-3-formyl-isoxazole are reacted with 25.6 pts. by wt. of 1-amino-2-oxo-imidazolidine hydrochloride in 100 pts. by vol. of water as in Example 25.1. After 90 minutes, the precipitate is filtered off, washed with water, dried and recrystallised from absolute acetonitrile. 12.5 pts. by wt. of 1-(5-methyl-isoxazol-3-yl-methyleneamino)-2-oxo-imidazolidine of melting point 195°-7° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH:7]=O)[CH:3]=1.Cl.[NH2:10][N:11]1[CH2:15][CH2:14][NH:13][C:12]1=[O:16]>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([CH:7]=[N:10][N:11]2[CH2:15][CH2:14][NH:13][C:12]2=[O:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NO1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NN1C(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from absolute acetonitrile

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CC1=CC(=NO1)C=NN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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